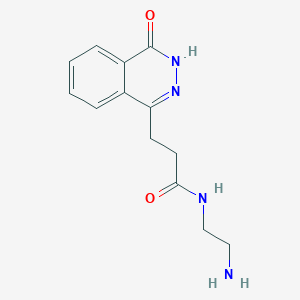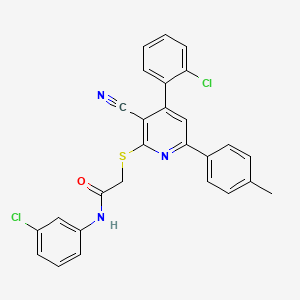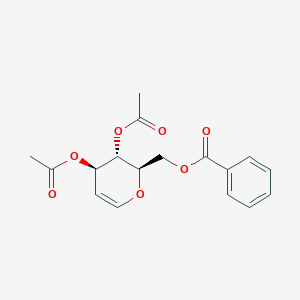
7-Nitrocinnolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrocinnolin-4-ol is a chemical compound with the molecular formula C8H5N3O3 It is a derivative of cinnoline, characterized by the presence of a nitro group at the 7th position and a hydroxyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrocinnolin-4-ol typically involves the nitration of cinnolin-4-ol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitrocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminocinnolin-4-ol.
Substitution: Alkyl or acyl derivatives of cinnolin-4-ol.
Aplicaciones Científicas De Investigación
7-Nitrocinnolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitrocinnolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in cellular processes.
DNA: Interaction with DNA, leading to potential mutagenic or cytotoxic effects.
Cell Signaling Pathways: Modulation of signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
7-Nitroquinolin-4-ol: Similar structure but with a quinoline ring instead of a cinnoline ring.
7-Nitroquinazolin-4-ol: Contains a quinazoline ring and exhibits different chemical properties.
7-Nitro-1H-indole-4-ol: An indole derivative with a nitro group at the 7th position.
Uniqueness: 7-Nitrocinnolin-4-ol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
7-nitro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-10-7-3-5(11(13)14)1-2-6(7)8/h1-4H,(H,10,12) |
Clave InChI |
GCBVWRLFINFHOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])NN=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)

![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)

![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)

